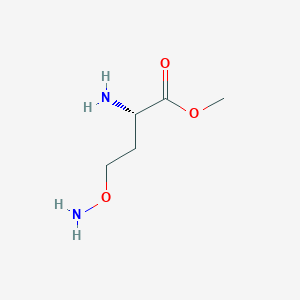
Methyl (2S)-2-amino-4-(aminooxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-4-(aminooxy)butanoate is a chemical compound with the molecular formula C5H12N2O3 It is an ester derivative of butanoic acid, featuring both amino and aminooxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-4-(aminooxy)butanoate typically involves the esterification of butanoic acid derivatives. One common method is the reaction of (2S)-2-amino-4-(aminooxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-amino-4-(aminooxy)butanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-4-(aminooxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-2-amino-4-(aminooxy)butanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting enzymes that rely on these functional groups. This interaction can disrupt metabolic pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacking the amino and aminooxy groups.
Methyl 2-methylbutanoate: Another ester with a branched chain, differing in its alkyl substituents.
Methyl 2-amino-4-(aminooxy)butanoate: A closely related compound with similar functional groups but different stereochemistry.
Uniqueness
Methyl (2S)-2-amino-4-(aminooxy)butanoate is unique due to its combination of amino and aminooxy groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H12N2O3 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-4-aminooxybutanoate |
InChI |
InChI=1S/C5H12N2O3/c1-9-5(8)4(6)2-3-10-7/h4H,2-3,6-7H2,1H3/t4-/m0/s1 |
Clave InChI |
CMHKHPKHWVVBPE-BYPYZUCNSA-N |
SMILES isomérico |
COC(=O)[C@H](CCON)N |
SMILES canónico |
COC(=O)C(CCON)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















